1-(3-methoxybenzenesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine
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Overview
Description
1-(3-methoxybenzenesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring, a methoxyphenyl group, a sulfonyl group, and an oxadiazole ring
Preparation Methods
The synthesis of 1-(3-methoxybenzenesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction.
Sulfonylation: The sulfonyl group is added using sulfonyl chloride in the presence of a base.
Formation of the Oxadiazole Ring: The oxadiazole ring is formed through a cyclization reaction involving hydrazine and a carboxylic acid derivative.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using a trifluoromethylating agent.
Industrial production methods may involve optimizing these steps to increase yield and reduce costs.
Chemical Reactions Analysis
1-(3-methoxybenzenesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the oxadiazole ring.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, leading to the formation of various derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the oxadiazole ring.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).
Scientific Research Applications
1-(3-methoxybenzenesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-methoxybenzenesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(3-methoxybenzenesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine can be compared with other similar compounds, such as:
2-(1-((3-Methoxyphenyl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole: Lacks the trifluoromethyl group, which may affect its chemical properties and biological activities.
2-(1-((3-Methoxyphenyl)sulfonyl)piperidin-4-yl)-5-methyl-1,3,4-oxadiazole:
2-(1-((3-Methoxyphenyl)sulfonyl)piperidin-4-yl)-5-phenyl-1,3,4-oxadiazole: Contains a phenyl group instead of a trifluoromethyl group, which may influence its interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Biological Activity
1-(3-Methoxybenzenesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.
- Molecular Formula : C16H14F3N5O4S
- Molecular Weight : 461.44 g/mol
- CAS Number : 956795-64-5
The compound exhibits a multifaceted mechanism of action primarily through its interaction with various receptors and enzymes. Notably, it has been identified as a ligand for serotonin receptors (5-HT1A and 5-HT7) and phosphodiesterase inhibitors (PDE4B and PDE10A) . These interactions suggest a potential role in modulating neurotransmitter systems, which could be beneficial in treating mood disorders.
Antidepressant Potential
Research indicates that compounds similar to this compound may exhibit antidepressant-like effects. In vivo studies have shown that these compounds can enhance serotonergic activity, thereby improving mood and reducing anxiety .
Antimicrobial Activity
Preliminary studies have suggested that the compound possesses antimicrobial properties. It has shown effectiveness against specific bacterial strains, indicating its potential as a therapeutic agent in treating infections caused by resistant bacteria .
Structure-Activity Relationship (SAR)
The structure of the compound plays a crucial role in its biological activity. Modifications to the piperidine ring or the sulfonyl group can significantly alter its receptor affinity and efficacy. For instance, variations in the trifluoromethyl group have been linked to enhanced potency against certain targets .
Study 1: Antidepressant Efficacy
A pharmacological study evaluated the antidepressant effects of related compounds on animal models. The results indicated that these compounds significantly reduced depressive-like behaviors in forced swim tests, correlating with increased serotonin levels in the brain .
Study 2: Antimicrobial Testing
In a separate investigation, derivatives of this compound were tested against MRSA (Methicillin-resistant Staphylococcus aureus). The findings revealed minimum inhibitory concentrations (MIC) comparable to standard antibiotics, suggesting that this class of compounds could serve as effective alternatives for treating resistant infections .
Data Table: Biological Activities Overview
Properties
IUPAC Name |
2-[1-(3-methoxyphenyl)sulfonylpiperidin-4-yl]-5-(trifluoromethyl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N3O4S/c1-24-11-3-2-4-12(9-11)26(22,23)21-7-5-10(6-8-21)13-19-20-14(25-13)15(16,17)18/h2-4,9-10H,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXAAUODOFECIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)N2CCC(CC2)C3=NN=C(O3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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